methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate
Overview
Description
Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[104002,607,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the tetracyclic core, followed by functional group modifications to introduce the amino, hydroxy, and carboxylate groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, would be essential to achieve consistent quality and efficiency. Additionally, purification steps, such as crystallization or chromatography, would be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, anhydrides, and amines under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and other interactions with biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate: shares similarities with other tetracyclic compounds, such as certain alkaloids and synthetic analogs.
Indole derivatives: Compounds with similar structural motifs and functional groups, often studied for their biological activity.
Uniqueness
The uniqueness of methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[104002,607,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-18(2)12-10-11(16(20)22-3)15(19)23-13(10)8-6-4-5-7-9(8)14(12)24-17(18)21/h4-7,17,21H,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKAOYVLVAILOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)N)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704422 | |
Record name | Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30119-42-7 | |
Record name | Methyl 2-amino-5-hydroxy-4,4-dimethyl-4,5-dihydronaphtho[1,2-b:4,3-b']difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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